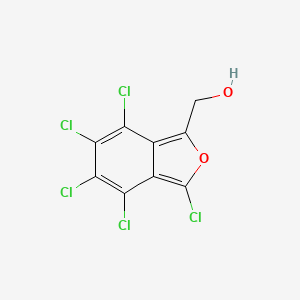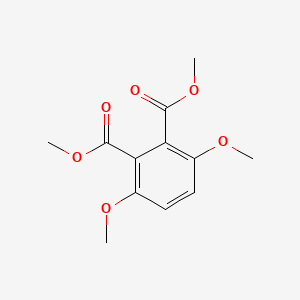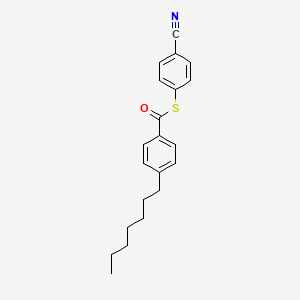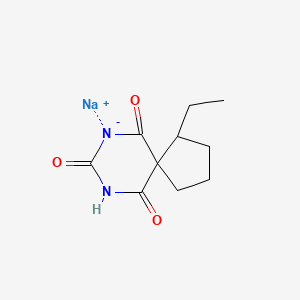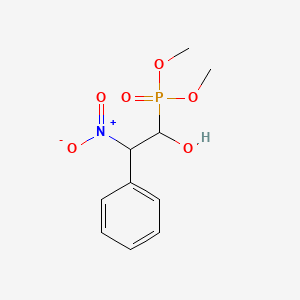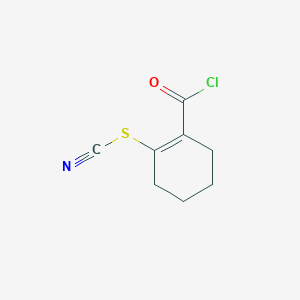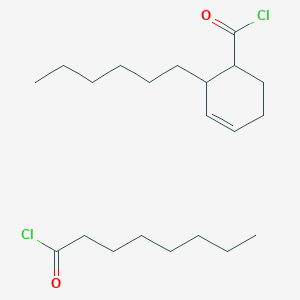
2-Hexylcyclohex-3-ene-1-carbonyl chloride;octanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexylcyclohex-3-ene-1-carbonyl chloride;octanoyl chloride is a chemical compound with the molecular formula C21H36Cl2O2 and a molecular weight of 391.415 g/mol . This compound is known for its unique structure, which includes a cyclohexene ring substituted with a hexyl group and a carbonyl chloride group, as well as an octanoyl chloride group .
Métodos De Preparación
The synthesis of 2-Hexylcyclohex-3-ene-1-carbonyl chloride;octanoyl chloride can be achieved through various methods. One common approach involves the reaction of cyclohexene with hexyl chloride in the presence of a catalyst to form 2-hexylcyclohex-3-ene . This intermediate can then be reacted with thionyl chloride (SOCl2) to introduce the carbonyl chloride group . The octanoyl chloride group can be introduced through a similar reaction with octanoic acid and thionyl chloride .
Industrial production methods often involve large-scale reactions using similar reagents and conditions, with careful control of temperature and pressure to ensure high yields and purity of the final product .
Análisis De Reacciones Químicas
2-Hexylcyclohex-3-ene-1-carbonyl chloride;octanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form amides, esters, and other derivatives.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Common reagents used in these reactions include thionyl chloride, phosphorus trichloride (PCl3), and various nucleophiles such as amines and alcohols . Major products formed from these reactions include amides, esters, and carboxylic acids .
Aplicaciones Científicas De Investigación
2-Hexylcyclohex-3-ene-1-carbonyl chloride;octanoyl chloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Hexylcyclohex-3-ene-1-carbonyl chloride;octanoyl chloride involves its reactivity as an electrophile due to the presence of the carbonyl chloride group . This group can undergo nucleophilic attack by various nucleophiles, leading to the formation of new chemical bonds and the generation of various derivatives . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparación Con Compuestos Similares
2-Hexylcyclohex-3-ene-1-carbonyl chloride;octanoyl chloride can be compared with other similar compounds, such as:
Cyclohex-3-ene-1-carbonyl chloride: This compound lacks the hexyl and octanoyl groups, making it less hydrophobic and less reactive in certain reactions.
Octanoyl chloride: This compound lacks the cyclohexene ring and hexyl group, making it more linear and less sterically hindered.
The uniqueness of this compound lies in its combination of a cyclohexene ring, hexyl group, and octanoyl chloride group, which imparts distinct chemical and physical properties .
Propiedades
Número CAS |
66427-16-5 |
|---|---|
Fórmula molecular |
C21H36Cl2O2 |
Peso molecular |
391.4 g/mol |
Nombre IUPAC |
2-hexylcyclohex-3-ene-1-carbonyl chloride;octanoyl chloride |
InChI |
InChI=1S/C13H21ClO.C8H15ClO/c1-2-3-4-5-8-11-9-6-7-10-12(11)13(14)15;1-2-3-4-5-6-7-8(9)10/h6,9,11-12H,2-5,7-8,10H2,1H3;2-7H2,1H3 |
Clave InChI |
JDDBUTWXRCLLKJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)Cl.CCCCCCC1C=CCCC1C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[Cyclohexane-1,1-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14482519.png)
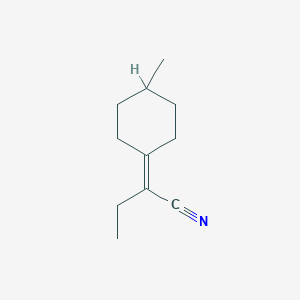

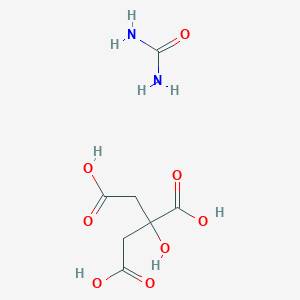
![N-(6-Aminohexyl)-6-[(E)-(hydrazinylmethylidene)amino]hexanamide](/img/structure/B14482559.png)
